m-Tolyl phosphorodichloridate
Description
Chemical Identity m-Tolyl phosphorodichloridate (CAS: 940-18-1) is an organophosphorus compound with the molecular formula C₇H₇Cl₂O₂P and a molecular weight of 225.011 g/mol . Structurally, it consists of a meta-methyl-substituted phenyl group (m-tolyl) linked via an oxygen atom to a phosphoryl dichloride moiety (Cl₂P(O)O–). Its synonyms include 3-methylphenyl phosphorodichloridate and m-tolyl dichlorophosphate .
This suggests that this compound is likely prepared by reacting m-cresol (3-methylphenol) with POCl₃ under controlled conditions.
Phosphorodichloridates are critical intermediates in synthesizing organophosphorus compounds, including agrochemicals, pharmaceuticals, and flame retardants. For example, aryl phosphorodichloridates are coupled with amino acid esters or other nucleophiles to generate bioactive molecules .
Properties
IUPAC Name |
1-dichlorophosphoryloxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2O2P/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUSEDGKQCJMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290095 | |
| Record name | m-Tolyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-18-1 | |
| Record name | m-Tolyl phosphorodichloridate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Tolyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Tolyl phosphorodichloridate can be synthesized by reacting m-cresol (3-methylphenol) with phosphoryl chloride (POCl₃). The reaction typically requires heating above 200°C for 5 to 6 hours . The presence of an active aluminum catalyst, such as aluminum chloride or metallic aluminum, can significantly enhance the reaction efficiency and yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution via a two-step mechanism:
-
Formation of a five-membered intermediate upon attack by a nucleophile (e.g., methanol, phenoxide).
-
Elimination of HCl and substitution of a second chloride ion .
This reactivity is exploited in the synthesis of phosphonates and alkyl aryl phosphates . For example, reacting with methanol produces m-tolyl dimethyl phosphate :
m-Tolyl phosphorodichloridate + 3 Methanol → m-Tolyl dimethyl phosphate + 2 HCl
Reaction Parameters and Variability
Experimental data highlights the influence of phenol derivatives and phosphoryl chloride ratios on reaction outcomes:
| Phenol Derivative | PhCl Ratio | Yield of Dichloridate |
|---|---|---|
| Phenol | 1:1 | 97% |
| m-Cresol | 1:2 | 81% |
| p-Chlorophenol | 1:1 | 94% |
Catalytic Specificity
Aluminum chloride demonstrates superior catalytic efficiency compared to alternatives:
-
AlCl₃ : 40–50 minutes at 105°C (89% yield).
-
MgCl₂ : 3 hours at 105°C (lower yield).
Kinetic Behavior
The reaction is virtually instantaneous when AlCl₃ is present, with rates limited only by HCl removal. Large-scale processes extend to 3 hours due to equipment constraints .
Spectral and Analytical Data
While structural data (e.g., molecular weight: 225.01 g/mol ) confirms purity, the compound’s reactivity is best analyzed through kinetic studies of HCl evolution and product isolation .
Scientific Research Applications
m-Tolyl phosphorodichloridate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds, including pesticides, flame retardants, and plasticizers.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological phosphorylation processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of m-Tolyl phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the formation of various phosphorus-containing derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the m-tolyl group, which can modulate the reaction pathways and product distribution.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Characteristics
The table below compares m-tolyl phosphorodichloridate with key analogs:
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| This compound | 940-18-1 | C₇H₇Cl₂O₂P | 225.011 | Meta-methylphenyl (C₆H₄(CH₃)-3) |
| Phenyl phosphorodichloridate | Not provided | C₆H₅Cl₂O₂P | ~210.9* | Phenyl (C₆H₅) |
| Naphthyloxy-phosphorodichloridate | Not provided | C₁₀H₇Cl₂O₂P | ~265.0* | 1-Naphthyloxy (C₁₀H₇O) |
| p-tert-Butylphenyl phosphorodichloridate | Not provided | C₁₀H₁₃Cl₂O₂P | ~279.1* | para-tert-Butylphenyl (C₆H₄(C(CH₃)₃)-4) |
| Methyl dichlorophosphite | 3279-26-3 | CH₃Cl₂OP | 132.91 | Methyl (CH₃) attached to P(III) |
*Calculated based on molecular formulas.
Key Observations :
- Bulkier substituents (e.g., naphthyloxy, tert-butylphenyl) significantly increase molecular weight and steric hindrance, impacting reactivity and physical properties .
- Methyl dichlorophosphite represents a distinct class (phosphite ester, P(III)) with lower molecular weight and different reactivity due to the oxidation state of phosphorus .
Physical Properties and Reactivity
Boiling Points and Solubility
Boiling points of aryl phosphorodichloridates are influenced by substituent size and electronic effects. For example, p-tert-butylphenyl and biphenylyl derivatives exhibit deviations from predicted boiling points due to steric and electronic factors, as standard calculation methods fail to account for bulky substituents . This compound likely has a higher boiling point than phenyl analogs due to its molecular weight, though exact data is unavailable.
Research Findings and Challenges
- Boiling Point Predictions : Traditional equations fail for bulky aryl phosphorodichloridates (e.g., p-tert-butylphenyl), necessitating substituent-specific adjustments .
- Synthetic Yields: Coupling reactions of phosphorodichloridates with amino acid esters vary widely (15–63%), influenced by substituent electronic and steric profiles .
- Structural Optimization : The choice of aryl group (e.g., m-tolyl vs. phenyl) balances reactivity, solubility, and safety in target applications.
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